5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
CAS No.: 1935335-95-7
Cat. No.: VC6551874
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1935335-95-7 |
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Molecular Formula | C8H7BrClNO2 |
Molecular Weight | 264.5 |
IUPAC Name | methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |
Standard InChI Key | XWYPYOGYRFEUTO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester is C₈H₇BrClNO₂, with a molecular weight of 265.51 g/mol. Its structure derives from nicotinic acid (pyridine-3-carboxylic acid), modified by substituents at positions 2, 5, and 6 (Figure 1). Key identifiers include:
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CAS Number: While no specific CAS number is listed for this compound, closely related analogs such as methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) and methyl 5-bromo-6-methylnicotinate (CAS 1174028-22-8) highlight the structural variability within this class .
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IUPAC Name: Methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate.
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SMILES: COC(=O)C1=NC(=C(C(=C1Cl)Br)C)Cl, reflecting the substitution pattern.
The compound’s halogenated pyridine core is associated with enhanced electrophilicity, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions .
Synthesis Pathways and Reaction Optimization
Halogenation of Nicotinic Acid Derivatives
A patent (US4960896A) describes the preparation of 5-halo-2-hydroxynicotinic acids using alkali-metal hypohalites under strongly alkaline conditions . While this method focuses on hydroxylated precursors, it provides a framework for introducing halogens into nicotinic acid derivatives. For example:
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Chlorination/Bromination: Reacting 2-hydroxy-6-methylnicotinic acid with sodium hypochlorite or hypobromite at pH ≥ 12 yields 5-chloro/bromo-2-hydroxy-6-methylnicotinic acid. Subsequent esterification with methanol under acidic conditions could produce the methyl ester .
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Esterification: Treating the halogenated acid with thionyl chloride (SOCl₂) and methanol converts the carboxylic acid group to a methyl ester, as demonstrated in the synthesis of methyl 5-bromo-6-methylnicotinate .
Oxidative Pathways
Patent EP0128279B1 outlines the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid esters using nitric acid . Adapting this method:
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Oxidation: 2-Methyl-5-ethylpyridine is oxidized with nitric acid (HNO₃) at elevated temperatures to yield 6-methylnicotinic acid.
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Halogenation: Sequential bromination and chlorination at positions 5 and 2, respectively, using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), followed by esterification, could yield the target compound .
Physicochemical Properties
While experimental data for 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester are scarce, extrapolations from analogs suggest:
The presence of electron-withdrawing halogens (Br, Cl) increases the compound’s polarity, enhancing solubility in polar aprotic solvents.
Applications in Pharmaceutical Intermediates
Halogenated nicotinic acid esters are pivotal in drug discovery:
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Hypolipidemic Agents: Derivatives like 5-chloro-2-hydroxynicotinic acid exhibit lipid-lowering activity .
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Antihistaminics: Fused oxazepinones derived from halogenated nicotinic acids are explored for allergic response modulation .
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Agrochemicals: The methyl ester group improves bioavailability, making such compounds viable pesticide precursors.
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